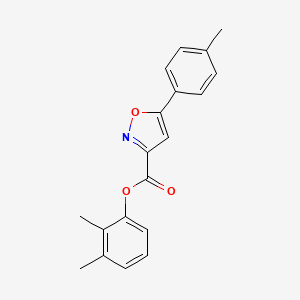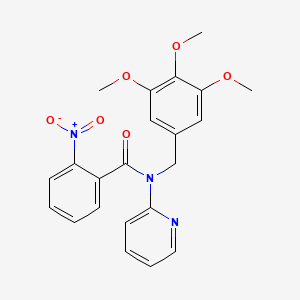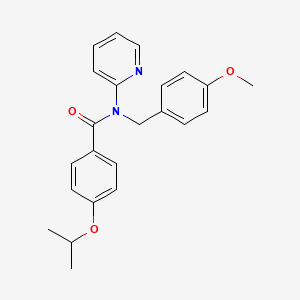![molecular formula C26H28N2O3S2 B14984803 1-[(4-methylbenzyl)sulfonyl]-N-[2-(phenylsulfanyl)phenyl]piperidine-4-carboxamide](/img/structure/B14984803.png)
1-[(4-methylbenzyl)sulfonyl]-N-[2-(phenylsulfanyl)phenyl]piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-Methylphenyl)methanesulfonyl]-N-[2-(phenylsulfanyl)phenyl]piperidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring substituted with a carboxamide group, a phenylsulfanyl group, and a methylphenylmethanesulfonyl group. Its unique structure makes it a valuable subject for studies in organic chemistry, medicinal chemistry, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Methylphenyl)methanesulfonyl]-N-[2-(phenylsulfanyl)phenyl]piperidine-4-carboxamide typically involves multiple steps, including the formation of intermediate compounds One common approach is to start with the piperidine ring, which is then functionalized with the carboxamide group
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(4-Methylphenyl)methanesulfonyl]-N-[2-(phenylsulfanyl)phenyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Sulfonamides or thioethers.
Applications De Recherche Scientifique
1-[(4-Methylphenyl)methanesulfonyl]-N-[2-(phenylsulfanyl)phenyl]piperidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 1-[(4-Methylphenyl)methanesulfonyl]-N-[2-(phenylsulfanyl)phenyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, inhibiting their activity or modulating their function. The phenylsulfanyl and sulfonyl groups can enhance binding affinity and specificity, while the piperidine ring provides structural stability.
Comparaison Avec Des Composés Similaires
- 1-[(2-Methylphenyl)methanesulfonyl]-N-[2-(phenylsulfanyl)phenyl]piperidine-4-carboxamide
- 1-[(4-Methoxyphenyl)methanesulfonyl]-N-[2-(phenylsulfanyl)phenyl]piperidine-4-carboxamide
- 1-[(4-Fluorophenyl)methanesulfonyl]-N-[2-(phenylsulfanyl)phenyl]piperidine-4-carboxamide
Uniqueness: 1-[(4-Methylphenyl)methanesulfonyl]-N-[2-(phenylsulfanyl)phenyl]piperidine-4-carboxamide is unique due to the presence of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy compared to similar compounds.
Propriétés
Formule moléculaire |
C26H28N2O3S2 |
|---|---|
Poids moléculaire |
480.6 g/mol |
Nom IUPAC |
1-[(4-methylphenyl)methylsulfonyl]-N-(2-phenylsulfanylphenyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C26H28N2O3S2/c1-20-11-13-21(14-12-20)19-33(30,31)28-17-15-22(16-18-28)26(29)27-24-9-5-6-10-25(24)32-23-7-3-2-4-8-23/h2-14,22H,15-19H2,1H3,(H,27,29) |
Clé InChI |
LZVYDDQWGZOOKS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)CS(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=CC=C3SC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4,5-dimethyl-2-{[(5-phenyl-1,2-oxazol-3-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B14984724.png)
![N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-2-nitrobenzamide](/img/structure/B14984739.png)


![[5-(3,4-Dimethylphenyl)-1,2-oxazol-3-yl][4-(diphenylmethyl)piperazin-1-yl]methanone](/img/structure/B14984763.png)

![2-{[2-(2,3-dimethylphenoxy)ethyl]sulfanyl}-1-ethyl-1H-benzimidazole](/img/structure/B14984778.png)

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(4-ethoxyphenyl)-N-[4-(propan-2-yl)benzyl]-1,2-oxazole-3-carboxamide](/img/structure/B14984798.png)

![N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-2-methoxybenzamide](/img/structure/B14984821.png)
![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B14984822.png)
![N-(2-methylquinolin-8-yl)-2-[4-(propan-2-yl)phenoxy]propanamide](/img/structure/B14984823.png)

